molecular formula C9H12N2O B11797109 2-(Ethylamino)-6-methylnicotinaldehyde

2-(Ethylamino)-6-methylnicotinaldehyde

Cat. No.: B11797109
M. Wt: 164.20 g/mol
InChI Key: OTUSEDWRYGUXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)-6-methylnicotinaldehyde: is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of an ethylamino group and a methyl group attached to the nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylamino)-6-methylnicotinaldehyde typically involves the reaction of 6-methylnicotinaldehyde with ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Ethylamino)-6-methylnicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions, where the ethylamino or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: 2-(Ethylamino)-6-methylnicotinaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the development of probes or markers for studying cellular processes.

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Methylamino)-6-methylnicotinaldehyde
  • 2-(Dimethylamino)-6-methylnicotinaldehyde
  • 2-(Ethylamino)-5-methylnicotinaldehyde

Comparison: Compared to similar compounds, 2-(Ethylamino)-6-methylnicotinaldehyde is unique due to the specific positioning of the ethylamino and methyl groups on the nicotinaldehyde core. This structural arrangement can influence its reactivity, stability, and interactions with other molecules. The presence of the ethylamino group may enhance its solubility and ability to form hydrogen bonds, affecting its behavior in various chemical and biological systems.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-(ethylamino)-6-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-3-10-9-8(6-12)5-4-7(2)11-9/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

OTUSEDWRYGUXDZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=N1)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.